Welcome to the BenchChem Online Store!
molecular formula C5H3F3N4O B2880031 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole CAS No. 1364678-06-7

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole

Cat. No. B2880031
M. Wt: 192.101
InChI Key: HBYQBZOFKZDMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729105B2

Procedure details

To a solution of 8.7 g (5-(trifluoromethyl)isoxazol-3-yl)methyl methanesulfonate in 87 mL DMF was added 9.23 g sodium azide. The reaction mixture was stirred 3 h at RT. 80 mL water was added under cooling. The mixture was extracted with diethyl ether (3×100 mL) and the organic layers were washed with water (3×100 mL) and then with sat. NaCl solution (1×100 mL). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to yield 6.26 g of the title compound as a brown oil.
Name
(5-(trifluoromethyl)isoxazol-3-yl)methyl methanesulfonate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[O:9][N:8]=1)(=O)=O.[N-:16]=[N+:17]=[N-:18].[Na+].O>CN(C=O)C>[N:16]([CH2:6][C:7]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[O:9][N:8]=1)=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
(5-(trifluoromethyl)isoxazol-3-yl)methyl methanesulfonate
Quantity
8.7 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=NOC(=C1)C(F)(F)F
Name
Quantity
9.23 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
87 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
the organic layers were washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=NOC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.